3-[(4-Chlorophenyl)methyl]-2,4,6-trimethylphenol
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Overview
Description
3-[(4-Chlorophenyl)methyl]-2,4,6-trimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorophenyl group attached to a benzene ring substituted with three methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-2,4,6-trimethylphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide at room temperature under a nitrogen atmosphere . This reaction yields the desired compound in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The methyl groups and the hydroxyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenols and derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-2,4,6-trimethylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2,4,6-trimethylphenol involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfone: Similar in structure but contains a sulfone group instead of a hydroxyl group.
4-Chloro-alpha-methylphenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-[(4-Chlorophenyl)methyl]-2,4,6-trimethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of a chlorophenyl group with multiple methyl groups and a hydroxyl group makes it a versatile compound with diverse applications.
Properties
CAS No. |
61259-70-9 |
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Molecular Formula |
C16H17ClO |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2,4,6-trimethylphenol |
InChI |
InChI=1S/C16H17ClO/c1-10-8-11(2)16(18)12(3)15(10)9-13-4-6-14(17)7-5-13/h4-8,18H,9H2,1-3H3 |
InChI Key |
KJYUXUAKYPNWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=CC=C(C=C2)Cl)C)O)C |
Origin of Product |
United States |
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